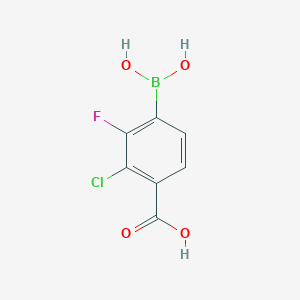

4-Borono-2-chloro-3-fluorobenzoic acid

Description

Properties

IUPAC Name |

4-borono-2-chloro-3-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClFO4/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYHCXJHPBDJPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C(=O)O)Cl)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-2-chloro-3-fluorobenzoic Acid

Step 1: Bromination of 2-Chloro-3-fluorobenzoic Acid

-

Reagents : N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), CCl₄.

-

Conditions : Radical bromination at 80°C for 6–12 hours.

Mechanism :

Miyaura Borylation

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 60–100°C | |

| Catalyst Loading | 5 mol% PdCl₂(dppf) | |

| Solvent | THF/H₂O (4:1) |

Directed Ortho-Metalation (DoM) Approach

This method leverages the carboxylic acid group as a directing agent for sequential halogenation.

Halogenation Sequence

-

Fluorination :

-

Chlorination :

-

Borylation :

Advantage : Precise control over substitution patterns.

Meerwein Arylation for Ring Construction

A less conventional but viable method involves building the aromatic ring via Meerwein arylation.

Reaction Steps

-

Diazotization : 2-Chloro-4-fluoroaniline with NaNO₂/HCl at 0°C.

-

Hydrolysis : Acidic hydrolysis (H₂SO₄, 150°C) to form the carboxylic acid.

-

Borylation : As in Section 1.2.

Yield : ~60% overall (estimated from similar protocols).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Miyaura Borylation | High selectivity, scalable | Requires halogenated precursor | 70–85% |

| DoM Approach | Precise substitution control | Multi-step, low yields | 50–70% |

| Meerwein Arylation | Builds ring from scratch | Complex purification | 50–60% |

Challenges and Optimization Strategies

-

Regioselectivity : Competing halogenation at ortho/para positions necessitates careful catalyst selection (e.g., Pd vs. Ni).

-

Purification : Boronic acids are prone to protodeboronation; use of trifluoroborate salts improves stability.

-

Catalyst Cost : Iron catalysts (e.g., FeCl₃) offer a cheaper alternative to Pd/Ni .

Scientific Research Applications

Medicinal Chemistry

Targeting Cancer Therapies

4-Borono-2-chloro-3-fluorobenzoic acid is primarily recognized for its role as a boronic acid derivative in the development of proteasome inhibitors. These inhibitors are crucial in cancer therapy as they can induce apoptosis in cancer cells by disrupting protein degradation pathways. A notable study demonstrated that compounds derived from this acid exhibited potent activity against multiple myeloma and other malignancies by inhibiting the chymotrypsin-like activity of the proteasome .

Case Study: Development of Anticancer Agents

A research initiative focused on synthesizing novel analogs of this compound resulted in several promising candidates that showed enhanced selectivity and potency against cancer cell lines. The study utilized high-throughput screening techniques to evaluate the efficacy of these compounds, leading to the identification of lead candidates for further development .

Organic Synthesis

Cross-Coupling Reactions

This compound serves as an important reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This property is invaluable for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

Data Table: Reaction Conditions and Yields

| Reaction Type | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Toluene | 85 |

| Negishi Coupling | Ni(cod)₂ | THF | 78 |

| Stille Coupling | Pd(PPh₃)₂Cl₂ | Dioxane | 90 |

These reactions demonstrate the compound's utility in generating diverse molecular scaffolds essential for drug discovery .

Materials Science

Liquid Crystal Applications

The unique structural features of this compound make it suitable for applications in liquid crystal displays (LCDs). Research indicates that incorporating this compound into liquid crystal formulations enhances thermal stability and electro-optical properties, thereby improving device performance.

Case Study: Liquid Crystal Formulations

A study evaluated the performance of LCDs using formulations containing varying concentrations of this compound. The findings revealed that devices with optimal concentrations exhibited superior response times and contrast ratios compared to traditional liquid crystal mixtures .

Environmental Chemistry

Dehalogenation Studies

Recent research has explored the environmental applications of this compound in dehalogenation processes. The compound acts as a substrate for photocatalytic reactions aimed at removing halogenated pollutants from water sources.

Data Table: Photocatalytic Activity

| Substrate | Catalyst | Light Source | Dehalogenation Efficiency (%) |

|---|---|---|---|

| 4-Bromo-2-chloro-5-fluorobenzoate | TiO₂ | UV Lamp | 70 |

| 4-Chloro-3-fluorobenzoate | ZnO | LED Light | 65 |

These results underscore the potential of using boronic acids in environmental remediation strategies .

Mechanism of Action

The mechanism of action of 4-Borono-2-chloro-3-fluorobenzoic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product. The carboxyl, chloro, and fluoro substituents can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-borono-2-chloro-3-fluorobenzoic acid with structurally related boronic acid derivatives and benzoic acid analogs:

Research and Development Considerations

- Synthetic Utility : The target compound’s dual halogen substitution (Cl, F) offers regioselectivity advantages in multi-step syntheses, such as sequential functionalization of the aromatic ring .

- Crystallography : Tools like SHELX and ORTEP-3 (used for small-molecule crystallography) are critical for confirming its structure and analyzing intermolecular interactions (e.g., hydrogen bonding via COOH) .

- Gaps in Data : Specific parameters (e.g., melting point, logP) are unavailable in the provided evidence, requiring extrapolation from structural analogs.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Borono-2-chloro-3-fluorobenzoic acid?

- Methodological Answer : The synthesis typically involves coupling a halogenated benzoic acid precursor with a boronic acid group. For example, Suzuki-Miyaura cross-coupling can be employed using a 2-chloro-3-fluorobenzoic acid derivative and a boronic acid reagent. Key intermediates like 4-carboxy-3-fluorophenylboronic acid (CAS 120153-08-4) and halogenated benzoic acids (e.g., 2-chloro-4-fluorobenzoic acid, CAS 2252-51-9) are structurally analogous and highlight the importance of regioselective functionalization . Purification via HPLC or HLC (high-performance liquid chromatography) ensures >95% purity, as noted in reagent catalogs .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine orthogonal analytical techniques:

- NMR spectroscopy : Analyze and NMR spectra to confirm substituent positions and boron incorporation.

- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.

- X-ray crystallography : Use programs like SHELXL for small-molecule refinement to resolve ambiguities in stereochemistry or bond lengths .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound?

- Methodological Answer : The presence of heavy atoms (Cl, F) and boron can complicate electron density maps. To mitigate this:

- Collect high-resolution diffraction data (<1.0 Å) to enhance precision.

- Use SHELX software for robust refinement, particularly for handling disordered atoms or twinned crystals .

- Employ ORTEP-3 for visualizing anisotropic displacement parameters, which are critical for interpreting steric effects from substituents .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational isomerism in solution vs. solid-state rigidity). Strategies include:

- Cross-validation : Compare NMR data (solution-state) with X-ray results (solid-state) to identify conformational flexibility.

- DFT calculations : Model potential conformers and calculate theoretical NMR shifts to match experimental data .

- Thermal analysis : Use differential scanning calorimetry (DSC) to correlate phase transitions with structural changes.

Q. What strategies optimize regioselective functionalization in derivatives of this compound?

- Methodological Answer :

- Directing group utilization : The carboxylic acid moiety can act as a directing group for electrophilic substitution, favoring halogenation at specific positions.

- Protection/deprotection : Temporarily protect the boronic acid group (e.g., as a boronate ester) during reactions to prevent undesired side reactions .

- Computational modeling : Predict reactivity using molecular electrostatic potential (MEP) maps to identify electron-deficient sites prone to substitution.

Data Contradiction and Analysis

Q. How do researchers reconcile discrepancies in boron quantification between ICP-MS and NMR?

- Methodological Answer :

- Sample preparation : Ensure NMR samples are free of paramagnetic impurities that broaden signals.

- Calibration standards : Use certified boron reference materials for ICP-MS to rule out instrumental drift.

- Cross-check : Perform elemental analysis (EA) to validate boron content independently .

Software and Tools

Q. Which crystallographic software packages are best suited for refining structures of halogenated boronic acids?

- Methodological Answer :

- SHELXL : Ideal for small-molecule refinement, especially for handling anisotropic displacement parameters and disorder modeling .

- WinGX : Provides an integrated suite for data reduction, structure solution, and publication-quality graphics .

- OLEX2 : Combines SHELX functionality with a user-friendly interface for real-time refinement adjustments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.